molecular formula C9H6INO2 B2958192 3-iodo-1H-indole-5-carboxylic acid CAS No. 1308644-52-1

3-iodo-1H-indole-5-carboxylic acid

Cat. No.: B2958192
CAS No.: 1308644-52-1
M. Wt: 287.056
InChI Key: NQRKORQSFPAVTN-UHFFFAOYSA-N
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Description

3-iodo-1H-indole-5-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1H-indole-5-carboxylic acid typically involves the iodination of an indole precursor followed by carboxylation. One common method is the electrophilic substitution reaction where an indole derivative is treated with iodine in the presence of an oxidizing agent. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-iodo-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction can produce indole-5-methanol derivatives .

Scientific Research Applications

Chemistry: 3-iodo-1H-indole-5-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various biological assays, including antiviral and anticancer activities .

Medicine: The compound and its derivatives are being investigated for their therapeutic potential. They have been found to interact with various biological targets, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 3-iodo-1H-indole-5-carboxylic acid is unique due to the presence of the iodine atom at the 3-position and the carboxylic acid group at the 5-position. This specific substitution pattern enhances its reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

3-iodo-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRKORQSFPAVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1H-indole-5-carboxylic acid (2.08 g, 12.89 mmol, Acros) in DMF (20 mL) was added I2 (3.27 g, 12.89 mmol) and KOH (1.807 g, 32.2 mmol). The reaction was stirred at RT for 1 h then the mixture was poured into ice and H2O (120 mL) containing sodium bisulfite (1.341 g, 12.89 mmol). The mixture was treated with 5 M HCl to pH=4. The resulting yellow solid was collected by filtration, washed with water and dried to give crude 3-iodo-1H-indole-5-carboxylic acid (7.13 g) as a yellow amorphous solid. MS (ESI, pos. ion) m/z: 288.0 (M+1). 1H NMR (400 MHz, MeOH) δ ppm 8.09-8.14 (1H, m), 7.88 (1H, dd, J=8.6, 1.6 Hz), 7.48 (1H, s), 7.45 (1H, d, J=8.6 Hz).
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
1.807 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.341 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1H-Indole-5-carboxylic acid (5 g, 31.05 mmol) in DMF (50 mL) was added KOH (5 g, 93.15 mmol) and I2 (15.7 g, 62.11 mmol). The reaction mixture was stirred at RT for 2 h and added 10% aqueous sodium bisulfate solution (25 mL). The resulting precipitate was collected by filtration, washed with water and dried under vacuum to obtain the title compound (8.0 g, 91%) as a brown solid. MS (ESI, pos. ion) m/z: 285.9 (M−1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
91%

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